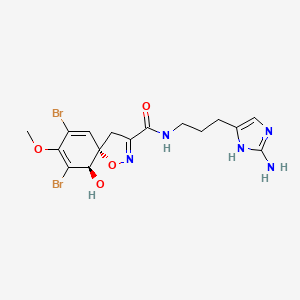

Aerophobin 2

Description

This compound has been reported in Aplysina aerophoba, Aiolochroia crassa, and other organisms with data available.

Properties

IUPAC Name |

(5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRBAQVYFYMTR-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236113 | |

| Record name | Aerophobin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-23-8 | |

| Record name | (5S,10R)-N-[3-(2-Amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87075-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerophobin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aerophobin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Aerophobin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerophobin-2 is a brominated isoxazoline alkaloid of marine origin, first identified in sponges of the genus Aplysina. This technical guide provides a comprehensive overview of the origin, isolation, and biological activities of Aerophobin-2. Detailed experimental protocols for its extraction and purification are provided, along with a summary of its known quantitative biological activities. Furthermore, this guide elucidates the potential signaling pathways modulated by Aerophobin-2 and its derivatives, offering insights for future research and drug development endeavors.

Introduction

Marine sponges are a prolific source of unique secondary metabolites with diverse biological activities. Among these, bromotyrosine derivatives, particularly those isolated from sponges of the order Verongiida, have garnered significant attention for their potential therapeutic applications. Aerophobin-2, a prominent member of this class, is a brominated isoxazoline alkaloid found in marine sponges, most notably Aplysina aerophoba and Aplysina cavernicola.[1] These compounds are believed to play a role in the chemical defense mechanisms of the sponges.[1] This guide will delve into the technical details surrounding the origin and characterization of Aerophobin-2.

Natural Source and Biosynthesis

Aerophobin-2 is a secondary metabolite produced by marine sponges of the genus Aplysina. These sponges accumulate high concentrations of brominated isoxazoline alkaloids, which can constitute up to 10% of their dry weight.[2] Upon tissue injury, these sponges can enzymatically convert Aerophobin-2 and related compounds into more potent antimicrobial and cytotoxic agents, such as aeroplysinin-1 and a corresponding dienone.[3][4] This bioconversion is a fascinating example of an activated chemical defense system in marine invertebrates.

dot

Experimental Protocols

Isolation of Aerophobin-2 from Aplysina aerophoba

The following protocol outlines a typical procedure for the isolation and purification of Aerophobin-2 from the marine sponge Aplysina aerophoba.

3.1.1. Extraction

-

Freshly collected sponge material is frozen immediately to prevent degradation of the natural products.

-

The frozen sponge tissue is lyophilized (freeze-dried) to remove water.

-

The dried sponge material is then exhaustively extracted with acetone or ethanol at room temperature.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

Sephadex LH-20 Chromatography: The crude extract is subjected to column chromatography on Sephadex LH-20 using methanol as the mobile phase. This step separates the compounds based on their size and polarity, removing high molecular weight substances and salts.

-

Silica Gel Chromatography: Fractions containing bromotyrosine alkaloids are further purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate and then methanol, is employed to separate the different classes of compounds.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): Final purification of Aerophobin-2 is achieved using semi-preparative HPLC with a C18 column and a methanol/water or acetonitrile/water gradient. Alternatively, semi-preparative TLC on silica gel plates with a suitable solvent system (e.g., chloroform/methanol mixtures) can be used.

dot

Quantitative Data on Biological Activities

While extensive quantitative data for Aerophobin-2 itself is limited in the public domain, significant information is available for its direct biotransformation products, aeroplysinin-1 and a dienone derivative. This data provides crucial insights into the potential bioactivity of Aerophobin-2, which serves as a precursor to these more active molecules.

| Compound | Activity | Assay/Organism/Cell Line | Result | Reference(s) |

| Aeroplysinin-1 | Antibiotic | Bacillus subtilis | MIC: 12.5-25 µg/mL | |

| Aeroplysinin-1 | Antibiotic | Staphylococcus aureus | MIC: 12.5-25 µg/mL | |

| Aeroplysinin-1 | Antibiotic | Escherichia coli | MIC: 12.5-25 µg/mL | |

| Dienone | Antibiotic | Bacillus subtilis | MIC: 12.5-25 µg/mL | |

| Dienone | Antibiotic | Staphylococcus aureus | MIC: 12.5-25 µg/mL | |

| Dienone | Antibiotic | Escherichia coli | MIC: 12.5-25 µg/mL | |

| Aeroplysinin-1 | Cytotoxicity | HeLa (cervical cancer) | IC50: 3.0 µM | |

| Dienone | Cytotoxicity | HeLa (cervical cancer) | IC50: 3.2 µM | |

| Aeroplysinin-1 | Cytotoxicity | SH-SY5Y (neuroblastoma) | Significant growth inhibition at 1-5 µM | |

| Isofistularin-3 | Cytotoxicity | MCF-7 (breast cancer) | Significant growth inhibition | |

| Bromotyrosine Alkaloids (general) | Cytotoxicity | Various cancer cell lines | IC50 values reported |

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways modulated by Aerophobin-2 are still under investigation. However, based on the activities of other bromotyrosine derivatives and extracts from Aplysina sponges, several pathways are implicated in their mechanism of action, particularly in the context of inflammation and apoptosis.

Potential Involvement in NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Some marine natural products have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. Given the anti-inflammatory properties reported for some bromotyrosine derivatives, it is plausible that Aerophobin-2 or its derivatives could modulate NF-κB signaling.

dot

Implication in Apoptotic Pathways

The cytotoxic effects observed for derivatives of Aerophobin-2 suggest an interaction with apoptotic signaling pathways. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

dot

Conclusion

Aerophobin-2, a brominated alkaloid from Aplysina sponges, represents a fascinating marine natural product with significant biological potential. While its direct therapeutic applications are still being explored, its role as a precursor to more potent cytotoxic and antimicrobial compounds highlights its importance. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of Aerophobin-2 and its derivatives, which could pave the way for the development of novel therapeutic agents for a range of diseases. The detailed protocols and data presented in this guide aim to facilitate and inspire such future investigations.

References

- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba [pubmed.ncbi.nlm.nih.gov]

- 3. Activated chemical defense in aplysina sponges revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Aerophobin-2 from Aplysina aerophoba: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Extraction, Purification, and Characterization of a Promising Marine Alkaloid.

The marine sponge Aplysina aerophoba is a rich source of unique brominated tyrosine-derived secondary metabolites, which have garnered significant interest in the scientific community for their diverse biological activities. Among these, Aerophobin-2, a brominated isoxazoline alkaloid, has emerged as a compound of particular interest due to its potential therapeutic applications, notably in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aerophobin-2, presenting detailed experimental protocols and summarizing key quantitative data for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Aerophobin-2

Aerophobin-2 is a key secondary metabolite found in sponges of the genus Aplysina.[1][2] These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponge.[3][4] Structurally, Aerophobin-2 is a brominated isoxazoline alkaloid. Its biological activity is a subject of ongoing research, with studies highlighting its role as a deterrent against predators and its potential as a therapeutic agent. Notably, Aerophobin-2 has been identified as an inhibitor of α-synuclein aggregation, a key pathological process in Parkinson's disease, making it a promising lead compound for the development of novel neuroprotective drugs.

Data Presentation

Physicochemical Properties of Aerophobin-2

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | |

| Molecular Weight | 505.17 g/mol | |

| IUPAC Name | N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-8-hydroxy-1-oxa-2-azaspiro[4.5]deca-2,6,9-triene-3-carboxamide | |

| PubChem CID | 159038 |

Concentration of Aerophobin-2 in Aplysina aerophoba

The concentration of Aerophobin-2 in Aplysina aerophoba can vary depending on the specific tissue of the sponge and environmental conditions.

| Tissue | Concentration (mg/g dry weight) | Notes | Reference |

| Ectosome | Varies, with higher concentrations in summer months. | Concentrations are positively correlated with sea surface temperature. | |

| Choanosome | Generally lower than in the ectosome and shows no clear seasonal pattern. |

Spectroscopic Data of Aerophobin-2

¹H NMR Spectroscopic Data (Template)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Spiro-isoxazoline Ring | |||

| H-4 | |||

| H-5 | |||

| Brominated Ring | |||

| H-7 | |||

| Alkyl Chain | |||

| H-1' | |||

| H-2' | |||

| H-3' | |||

| Imidazole Ring | |||

| H-4'' | |||

| Other | |||

| OCH₃ | |||

| NH | |||

| NH₂ |

¹³C NMR Spectroscopic Data (Template)

| Position | Chemical Shift (ppm) |

| Spiro-isoxazoline Ring | |

| C-3 | |

| C-4 | |

| C-5 | |

| Brominated Ring | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-9 | |

| C-10 | |

| Alkyl Chain | |

| C-1' | |

| C-2' | |

| C-3' | |

| Imidazole Ring | |

| C-2'' | |

| C-4'' | |

| C-5'' | |

| Other | |

| OCH₃ |

High-Resolution Mass Spectrometry (HRMS) Data (Template)

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | ||

| [M+Na]⁺ |

Experimental Protocols

Collection and Preparation of Sponge Material

-

Collection: Specimens of Aplysina aerophoba are collected by scuba diving. It is crucial to document the collection depth, location, and date, as the concentration of secondary metabolites can vary.

-

Sample Preparation: Immediately after collection, the sponge material should be frozen to prevent degradation of the secondary metabolites. For extraction, the frozen sponge is typically lyophilized (freeze-dried) to remove water and then ground into a fine powder.

Extraction of Crude Bromotyrosine Alkaloids

-

Solvent Extraction: The powdered sponge material is extracted exhaustively with an organic solvent. Common solvents used include methanol (MeOH), ethanol (EtOH), or acetone.

-

Protocol:

-

Suspend the powdered sponge material (e.g., 100 g) in the chosen solvent (e.g., 500 mL of MeOH).

-

Sonication or maceration with stirring can be used to improve extraction efficiency.

-

Filter the mixture and collect the solvent.

-

Repeat the extraction process (3-5 times) with fresh solvent until the solvent remains colorless.

-

Combine all the solvent extracts and evaporate under reduced pressure to obtain the crude extract.

-

-

Isolation and Purification of Aerophobin-2

The isolation of Aerophobin-2 from the crude extract is a multi-step process involving liquid-liquid partitioning and various chromatographic techniques.

-

Step 1: Liquid-Liquid Partitioning

-

Purpose: To separate compounds based on their polarity.

-

Protocol:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

The bromotyrosine alkaloids, including Aerophobin-2, are typically found in the more polar ethyl acetate and butanol fractions.

-

Evaporate the solvent from each fraction to obtain partitioned extracts.

-

-

-

Step 2: Size-Exclusion Chromatography

-

Purpose: To separate compounds based on their molecular size.

-

Stationary Phase: Sephadex LH-20 is commonly used.

-

Mobile Phase: Methanol is a typical mobile phase.

-

Protocol:

-

Pack a column with Sephadex LH-20 and equilibrate with methanol.

-

Dissolve the ethyl acetate or butanol fraction in a minimal amount of methanol and load it onto the column.

-

Elute the column with methanol and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Aerophobin-2.

-

-

-

Step 3: Silica Gel Chromatography

-

Purpose: To further separate compounds based on their polarity.

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of increasing polarity, typically a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol).

-

Protocol:

-

Pack a column with silica gel and equilibrate with the initial, less polar mobile phase.

-

Load the Aerophobin-2 containing fractions from the Sephadex column onto the silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Collect and analyze fractions to isolate fractions enriched in Aerophobin-2.

-

-

-

Step 4: Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)

-

Purpose: Final purification of Aerophobin-2.

-

Preparative TLC Protocol:

-

Apply the enriched fraction onto a preparative silica gel TLC plate.

-

Develop the plate in a suitable mobile phase. A reported mobile phase for the purification of Aerophobin-2 is a mixture of chloroform and methanol (CHCl₃/MeOH 7:3).

-

Visualize the bands under UV light.

-

Scrape the band corresponding to Aerophobin-2 and extract the compound from the silica gel with a polar solvent like methanol.

-

Filter and evaporate the solvent to obtain pure Aerophobin-2.

-

-

HPLC Protocol:

-

Use a preparative or semi-preparative reversed-phase column (e.g., C18).

-

Elute with a gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Aerophobin-2.

-

Lyophilize the collected fraction to obtain the pure compound.

-

-

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for the complete structural assignment of Aerophobin-2.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, which aids in structural confirmation.

Visualizations

Experimental Workflow for Aerophobin-2 Isolation

Caption: A generalized workflow for the isolation and purification of Aerophobin-2.

Proposed Mechanism of Action: Inhibition of α-Synuclein Aggregation

While the direct molecular targets of Aerophobin-2 are still under investigation, its ability to inhibit the aggregation of α-synuclein is a key aspect of its neuroprotective potential.

Caption: Aerophobin-2's proposed neuroprotective mechanism via α-synuclein aggregation inhibition.

Conclusion

Aerophobin-2 represents a compelling natural product with significant potential for the development of novel therapeutics, particularly for neurodegenerative disorders. This guide provides a foundational framework for researchers to undertake the isolation and characterization of this promising marine alkaloid from Aplysina aerophoba. Further research is warranted to fully elucidate its spectroscopic properties, delineate its precise mechanism of action, and explore its full therapeutic potential. The detailed protocols and summarized data herein are intended to facilitate these future investigations and accelerate the translation of this natural product into clinical applications.

References

Aerophobin 2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerophobin-2 is a brominated tyrosine-derived alkaloid first isolated from the marine sponge Verongia aerophoba.[1] As a member of the bromotyrosine family of natural products, it has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Aerophobin-2.

Chemical Structure and Properties

Aerophobin-2 possesses a complex chemical architecture, featuring a spiroisoxazoline ring system linked to a brominated tyrosine core and a 2-aminoimidazole moiety.[2] Its unique structure is fundamental to its biological function.

| Identifier | Value | Source |

| IUPAC Name | (5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [2] |

| Molecular Formula | C16H19Br2N5O4 | [2] |

| SMILES | COC1=C(--INVALID-LINK--O)Br | [2] |

| InChI | InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1 |

| Property | Value | Method | Source |

| Molecular Weight | 505.16 g/mol | - | |

| Monoisotopic Mass | 502.98038 Da | Computed | |

| XLogP3 | 0.4 | Computed | |

| Hydrogen Bond Donors | 4 | Computed | |

| Hydrogen Bond Acceptors | 7 | Computed | |

| Rotatable Bond Count | 6 | Computed | |

| Topological Polar Surface Area | 135 Ų | Computed | |

| Solubility | Soluble in DMSO | Experimental |

Pharmacological and Biological Properties

Aerophobin-2 has demonstrated a range of biological activities, with its neuroprotective and cytotoxic effects being of particular interest.

| Activity | Description | Key Findings | Source |

| α-synuclein Aggregation Inhibition | Inhibits the aggregation of α-synuclein and phosphorylated α-synuclein, proteins implicated in Parkinson's disease. | Weakly inhibits pSyn aggregation in primary dopaminergic neurons at 10 µM. | |

| Cytotoxicity | Exhibits cytotoxic effects against various cell lines. | Shows significant larval mortality in zebrafish above concentrations of 1 µM. | |

| Antibacterial Activity | Possesses activity against Gram-positive and Gram-negative bacteria. | Details on specific strains and MIC values are limited in the reviewed literature. | |

| Low Toxicity in Zebrafish Embryos | Displays low toxicity at concentrations below 1 µM in zebrafish embryo viability assays. | No significant toxic effects were observed at nanomolar concentrations. |

Experimental Protocols

Isolation and Purification of Aerophobin-2 from Aplysina aerophoba

A detailed method for the isolation of Aerophobin-2 has been described, involving solvent extraction and chromatographic separation.

-

Extraction: A frozen sample of A. aerophoba (8 g, dry weight) is chopped and immersed in acetone (4 x 200 mL) with the aid of an ultrasound bath. The combined organic extracts are filtered and evaporated to yield a crude extract.

-

Initial Fractionation: The crude extract (1.2 g) is loaded onto a Sephadex LH-20 column and eluted with methanol, followed by a methanol/water mixture to afford multiple fractions.

-

Silica Gel Chromatography: Fractions containing Aerophobin-2 are further purified by silica gel column chromatography using a chloroform/methanol gradient.

-

Semi-preparative TLC: Final purification is achieved by semi-preparative thin-layer chromatography (TLC) using a chloroform/methanol (7:3) mobile phase to yield pure Aerophobin-2.

α-Synuclein Aggregation Inhibition Assay

The inhibitory effect of Aerophobin-2 on α-synuclein aggregation can be monitored using a Thioflavin T (ThT) fluorescence assay.

-

Protein Preparation: Recombinant α-synuclein is dissolved in PBS buffer to a final concentration of 210 µM and filtered.

-

Assay Setup: In a 96-well plate, 70 µM α-synuclein is incubated with 40 µM Thioflavin T and the test compound (Aerophobin-2) at the desired concentration in PBS. A Teflon polyball is added to each well to induce aggregation.

-

Incubation and Measurement: The plate is incubated at 37°C with orbital shaking. ThT fluorescence is measured at regular intervals using a fluorescence plate reader to monitor the kinetics of aggregation.

Zebrafish Cytotoxicity Assay

The toxicity of Aerophobin-2 can be assessed using a zebrafish embryo model.

-

Embryo Maintenance: Zebrafish embryos are maintained at 28°C in E3 medium from 1-hour post-fertilization (hpf) up to 5 days post-fertilization (dpf).

-

Compound Exposure: Aerophobin-2 is dissolved in DMSO and then diluted in E3 medium to the desired concentrations. Embryos are exposed to these concentrations in triplicate.

-

Viability Assessment: Embryo viability is assessed at regular intervals by observing mortality and morphological changes, such as pericardial edema.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by Aerophobin-2 are not yet fully elucidated in the scientific literature, a general experimental workflow for investigating its bioactivity can be conceptualized. This workflow would typically involve a series of steps from the initial isolation of the compound to in-depth biological characterization.

Caption: General workflow for Aerophobin-2 bioactivity assessment.

Conclusion

Aerophobin-2 stands out as a promising marine natural product with significant potential for further investigation, particularly in the fields of neurodegenerative disease and oncology. Its unique chemical structure and diverse biological activities warrant continued research to fully elucidate its mechanisms of action and explore its therapeutic applications. This guide provides a foundational resource for researchers embarking on or continuing studies involving this fascinating molecule.

References

The Biological Activity of Aerophobin-2: A Technical Guide for Researchers

Executive Summary: Aerophobin-2 is a bromotyrosine-derived alkaloid isolated from marine sponges of the order Verongida, notably species such as Aplysina aerophoba.[1][2] This molecule has attracted scientific interest due to its distinct biological activities, primarily its neuroprotective and antimicrobial properties. Unlike its degradation products, Aerophobin-2 exhibits low cytotoxicity, making it a compelling subject for further investigation in drug development. This document provides a comprehensive overview of the known biological activities of Aerophobin-2, presenting quantitative data, detailed experimental protocols for key assays, and graphical representations of experimental workflows.

Introduction to Aerophobin-2

Aerophobin-2 belongs to a class of secondary metabolites characterized by a spiroisoxazoline ring system derived from brominated tyrosine precursors.[3] These compounds are believed to play a role in the chemical defense mechanisms of the host sponges.

Chemical Properties:

-

Molecular Formula: C₁₆H₁₉Br₂N₅O₄

-

Molecular Weight: 505.16 g/mol

-

CAS Number: 87075-23-8

-

Class: Bromotyrosine Alkaloid

Neuroprotective Activity: Inhibition of α-Synuclein Aggregation

A significant body of research points to Aerophobin-2's potential in the context of neurodegenerative diseases, particularly Parkinson's disease. It has been shown to inhibit the aggregation of α-synuclein, a protein whose misfolding and aggregation are pathological hallmarks of the disease. Aerophobin-2 binds to α-synuclein and has been observed to weakly inhibit the aggregation of its phosphorylated form (pSyn) in primary dopaminergic neurons without exhibiting toxicity to the cells.

Quantitative Data: Neuroprotective Activity

| Activity | Target/Model | Concentration | Result |

| α-Synuclein Aggregation Inhibition | Primary Dopaminergic Neurons | 10 µM | Weak inhibition of pSyn aggregation |

| α-Synuclein Binding | Affinity MS Assay | Not specified | Positive binding detected |

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This protocol is a standard method used to monitor the formation of amyloid fibrils in vitro. The dye Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Materials:

-

Recombinant human α-synuclein monomer

-

Aerophobin-2 (or other test inhibitors)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)

-

Shaking incubator

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of ThT in PBS at the desired final concentration (e.g., 25 µM).

-

Thaw aliquots of α-synuclein monomer at room temperature immediately before use.

-

Prepare solutions of Aerophobin-2 at various concentrations in PBS. A vehicle control (e.g., DMSO in PBS) should be prepared in parallel.

-

-

Assay Setup:

-

In each well of the 96-well plate, combine the α-synuclein monomer solution, the ThT working solution, and either the Aerophobin-2 solution or the vehicle control.

-

The final concentration of α-synuclein is typically in the range of 50-100 µM.

-

Include a negative control containing all components except α-synuclein to measure baseline fluorescence.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a shaking incubator set to 37°C with continuous agitation (e.g., 600 rpm) to promote fibril formation.

-

Measure the ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for the duration of the experiment (typically 24-72 hours).

-

-

Data Analysis:

-

Subtract the baseline fluorescence of the negative control from all readings.

-

Plot the fluorescence intensity versus time to generate aggregation curves.

-

The inhibitory effect of Aerophobin-2 is determined by comparing the lag time, slope (rate of aggregation), and final fluorescence plateau of the samples treated with the compound to the vehicle control.

-

Logical Diagram: Inhibition of α-Synuclein Aggregation

Antimicrobial Activity

Aerophobin-2 has demonstrated selective antimicrobial activity against certain pathogens. This suggests a potential role as a lead compound for the development of new anti-infective agents, although its spectrum of activity appears to be narrower than its degradation products like aeroplysinin-1.

Quantitative Data: Antimicrobial Activity

| Organism | Strain | Assay Type | MIC (µg/mL) |

| Enterococcus faecalis | Not Specified | Broth Microdilution | 32 |

| Candida albicans | Not Specified | Broth Microdilution | 64 |

(Note: The specific strains and detailed experimental conditions for the above data were not specified in the reviewed literature.)

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the MIC of an antimicrobial agent against a specific microorganism. It involves challenging the microbe with serial dilutions of the agent in a liquid growth medium.

Materials:

-

Test microorganism (e.g., E. faecalis, C. albicans)

-

Appropriate liquid growth medium (e.g., Brain Heart Infusion (BHI) broth for E. faecalis, RPMI-1640 for C. albicans)

-

Aerophobin-2 stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate growth medium to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of Aerophobin-2:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated stock solution of Aerophobin-2 to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound concentrations to their final 1x values.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only) on each plate.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Aerophobin-2 that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

-

Workflow Diagram: MIC Determination by Broth Microdilution

Cytotoxicity Profile

Aerophobin-2 has generally been found to exhibit low toxicity, a characteristic that distinguishes it from many other bromotyrosine alkaloids and its own degradation products, aeroplysinin-1 and the corresponding dienone, which show significant cytotoxicity against cancer cell lines. For instance, studies using a zebrafish embryo model showed no observable toxic effects from Aerophobin-2 at concentrations up to 100 µM.

Quantitative Data: In Vivo Toxicity

| Model Organism | Assay Type | Concentration | Result |

| Zebrafish (Danio rerio) Embryos | Viability Assay | Up to 100 µM | No toxic effects observed |

Note: There is a lack of publicly available, comprehensive IC₅₀ data for Aerophobin-2 against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.

Materials:

-

Human cell line (e.g., HeLa, HepG2, or others)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aerophobin-2 stock solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of Aerophobin-2 in complete culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of Aerophobin-2. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance (OD) of each well at a wavelength of ~570 nm. A reference wavelength of >650 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (OD_treated / OD_control) * 100.

-

Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Workflow Diagram: MTT Cytotoxicity Assay

Isolation and Purification from Aplysina aerophoba

Aerophobin-2 is naturally sourced from marine sponges. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Chromatography

Materials:

-

Frozen or fresh sponge material (Aplysina aerophoba)

-

Solvents: Acetone, Methanol (MeOH), Chloroform (CHCl₃)

-

Chromatography media: Sephadex LH-20, Silica gel

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Chop the frozen sponge material into small pieces.

-

Immerse the pieces in acetone and perform extraction, often aided by ultrasonication. Repeat this process multiple times (e.g., 4x).

-

Combine the acetone extracts, filter them, and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Initial Fractionation (Size Exclusion):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol, collecting fractions.

-

Combine fractions based on their profiles as determined by TLC analysis.

-

-

Secondary Fractionation (Silica Gel Chromatography):

-

Select the fractions containing Aerophobin-2, as identified by ¹H NMR or TLC comparison to a standard.

-

Apply these combined fractions to a silica gel column.

-

Elute the column using a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).

-

Collect sub-fractions and analyze them again by TLC or NMR.

-

-

Final Purification (Preparative TLC):

-

For sub-fractions that contain Aerophobin-2 but are still impure, perform purification using semi-preparative TLC.

-

Spot the sub-fraction onto a silica TLC plate and develop it in an appropriate mobile phase (e.g., CHCl₃/MeOH 7:3).

-

Visualize the bands under UV light. Scrape the band corresponding to Aerophobin-2 from the plate.

-

Extract the compound from the silica using a suitable solvent (e.g., methanol), filter, and evaporate the solvent to obtain the pure compound.

-

Confirm the structure and purity using spectroscopic methods (NMR, MS).

-

Workflow Diagram: Isolation and Purification

Conclusion

Aerophobin-2 is a marine natural product with a compelling, albeit not fully explored, range of biological activities. Its demonstrated ability to inhibit α-synuclein aggregation without significant neuronal toxicity highlights its potential as a lead structure for the development of therapeutics for Parkinson's disease and other synucleinopathies. Furthermore, its selective antimicrobial activity warrants further investigation into its mechanism of action and potential as an anti-infective agent. A notable gap in the current literature is the lack of comprehensive cytotoxicity data against a broad panel of cancer cell lines, which is crucial for fully assessing its therapeutic window. Future research should focus on elucidating the precise molecular mechanisms underlying its activities and conducting more extensive in vitro and in vivo profiling to better define its potential in drug discovery and development.

References

The Defensive Arsenal of Marine Sponges: An In-depth Examination of Aerophobin-2

For Immediate Release

[CITY, STATE] – [DATE] – A comprehensive technical guide released today offers new insights into the natural function of Aerophobin-2, a key secondary metabolite found in marine sponges of the genus Aplysina. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the ecological role, biochemical activity, and defensive mechanisms of this potent bromotyrosine derivative.

Aerophobin-2 is a crucial component of the sophisticated chemical defense system that protects these sessile marine invertebrates from predation.[1][2] Found in significant concentrations, particularly in the outer layer or ectosome of the sponge, this compound acts as a powerful deterrent against fish and other marine predators.[1][2]

A Multi-Faceted Defense Strategy

The primary role of Aerophobin-2 is to discourage consumption by predators. Sponges of the genus Aplysina can accumulate brominated isoxazoline alkaloids, including Aerophobin-2, at concentrations reaching up to 10% of their dry weight.[1] This high concentration makes the sponge tissue unpalatable to many generalist predators.

A key feature of the Aplysina defense mechanism is the bioconversion of Aerophobin-2 and other related compounds upon tissue injury. When the sponge's tissue is damaged, a process believed to be enzymatic is initiated, leading to the transformation of Aerophobin-2 into smaller, more potently bioactive molecules like aeroplysinin-1 and dienone. While Aerophobin-2 itself is a deterrent, these bioconversion products exhibit enhanced antimicrobial and cytotoxic properties, suggesting a two-pronged defensive strategy. This "activated defense" not only deters larger predators but may also protect the wounded sponge from infection by pathogenic microbes.

Quantitative Analysis of Aerophobin-2 Distribution

The concentration of Aerophobin-2 varies within the sponge, with significantly higher levels found in the ectosome compared to the inner choanosome. This differential distribution suggests a strategic allocation of chemical defenses to the parts of the sponge most exposed to predators. Studies have also shown that the concentration of Aerophobin-2 can be influenced by environmental factors such as water temperature.

| Sponge Tissue | Aerophobin-2 Concentration (mg/g dry weight) | Reference |

| Ectosome | Varies seasonally, with higher concentrations in warmer months | |

| Choanosome | Generally lower and more stable concentrations than the ectosome |

Experimental Protocols for Functional Analysis

Understanding the function of Aerophobin-2 has been facilitated by a range of bioassays. The following are detailed methodologies for key experiments cited in the literature.

Fish Feeding Deterrence Assay

This assay is crucial for determining the palatability of sponge extracts and purified compounds to potential predators.

Objective: To assess the feeding deterrent properties of Aerophobin-2 against a generalist fish predator.

Methodology:

-

Preparation of Artificial Food: An artificial fish food is prepared using a matrix of carrageenan, freeze-dried shrimp, and water.

-

Incorporation of Test Compound: A crude extract of the sponge or purified Aerophobin-2 is dissolved in a solvent and mixed into the food matrix at a concentration equivalent to that found in the sponge's tissue. A control food is prepared with the solvent alone.

-

Feeding Trials: The prepared food pellets (control and treated) are offered to a test fish species, such as the Mediterranean fish Blennius sphinx.

-

Observation and Data Collection: The number of pellets consumed by the fish is recorded. A significant reduction in the consumption of the treated food compared to the control indicates a feeding deterrent effect.

Antimicrobial Susceptibility Testing

This assay evaluates the ability of Aerophobin-2 and its bioconversion products to inhibit the growth of marine bacteria.

Objective: To determine the minimum inhibitory concentration (MIC) of Aerophobin-2 against relevant bacterial strains.

Methodology:

-

Bacterial Strains: A panel of marine bacterial isolates is used.

-

Culture Preparation: Bacterial strains are grown in a suitable liquid broth to a standardized turbidity.

-

Microdilution Assay: A serial dilution of Aerophobin-2 is prepared in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of Aerophobin-2 to various cell lines, providing insights into its potential as a cytotoxic agent.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Aerophobin-2 against a specific cell line.

Methodology:

-

Cell Culture: A selected cell line (e.g., a cancer cell line) is cultured in a 96-well plate.

-

Compound Treatment: The cells are treated with a range of concentrations of Aerophobin-2.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Future Directions

While the ecological and biochemical functions of Aerophobin-2 are well-documented, the specific signaling pathways it modulates in predator organisms remain an active area of research. It is hypothesized that the neurotoxic effects observed in some predators may involve the disruption of key neuronal signaling cascades. Further investigation into the molecular targets of Aerophobin-2 will be crucial for a complete understanding of its mechanism of action and for exploring its potential in drug development.

The following diagrams illustrate the known bioconversion pathway of Aerophobin-2 and a generalized workflow for its functional analysis.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the fascinating world of marine chemical ecology and the potential applications of compounds like Aerophobin-2 in medicine and biotechnology.

References

A Technical Guide to the Aerophobin-2 Biosynthesis Pathway in Aplysina aerophoba

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the proposed biosynthetic pathway of aerophobin-2, a prominent bromotyrosine alkaloid isolated from the marine sponge Aplysina aerophoba (formerly Verongia aerophoba). The Verongida order of sponges is a well-known source of these structurally diverse and biologically active secondary metabolites, which are believed to play a crucial role in the chemical defense of the organism.[1][2][3] Aerophobin-2, like other bromotyrosines, exhibits a range of bioactivities, including cytotoxic and antimicrobial properties, making its biosynthetic machinery a subject of significant interest for potential biotechnological and pharmaceutical applications.[4][5]

The biosynthesis of these complex molecules is thought to originate from the common amino acid L-phenylalanine. Through a series of enzymatic transformations including hydroxylation, bromination, rearrangement, and dimerization, the sponge constructs the intricate architecture of aerophobin-2. While the complete enzymatic cascade has not been fully elucidated in vivo, feeding studies with labeled precursors have provided a foundational understanding of this fascinating pathway.

Proposed Biosynthetic Pathway

The biogenesis of aerophobin-2 is a multi-step process that showcases nature's combinatorial approach to generating chemical diversity from simple building blocks. The pathway begins with the modification of an aromatic amino acid, followed by a series of unique enzymatic reactions.

-

Formation of Brominated Precursors: The pathway initiates with the aromatic hydroxylation of L-phenylalanine to produce L-tyrosine, a reaction catalyzed by a putative phenylalanine hydroxylase (PAH). Subsequently, L-tyrosine undergoes electrophilic bromination, presumably catalyzed by a vanadium-dependent bromoperoxidase, to yield mono- and di-brominated tyrosine derivatives. 3,5-dibromo-L-tyrosine is the key precursor for the isoxazoline ring system characteristic of aerophobin-2.

-

Conversion to the Oxime Intermediate: The 3,5-dibromo-L-tyrosine molecule is then believed to be converted into the corresponding oxime, 3,5-dibromo-4-hydroxyphenylacetaldoxime. This likely involves a decarboxylation and oxidation sequence.

-

Formation of the Spiroisoxazoline Core: A key step in the pathway is the intramolecular oxidative cyclization of the oxime intermediate. This rearrangement forms the characteristic spirocyclohexadienyl-isoxazoline core structure. This highly reactive intermediate is a central building block for numerous bromotyrosine alkaloids.

-

Dimerization and Tailoring: The final assembly of aerophobin-2 involves the dimerization of two isoxazoline-containing monomers linked by a spermidine-derived chain. One of the monomer units undergoes further modification, including the loss of a bromine atom and subsequent hydroxylation, to form the final aerophobin-2 structure.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic route from L-Tyrosine to Aerophobin-2.

References

Spectroscopic Profile of Aerophobin 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Aerophobin 2, a bromotyrosine alkaloid isolated from marine sponges of the genus Aplysina. The document presents comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and illustrates the general workflow for the isolation and analysis of this class of compounds.

Core Spectroscopic Data

The structural elucidation of this compound is dependent on high-resolution spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry Data

High-Resolution Mass Spectrometry confirms the elemental composition of this compound. The data is consistent with the molecular formula C₁₆H₁₉Br₂N₅O₄.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | [1] |

| Molecular Weight | 505.16 g/mol | [1] |

| Ionization Mode | ESI+ | |

| Observed m/z [M+H]⁺ | 506.0016 | |

| Calculated m/z [M+H]⁺ | 506.0012 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide the detailed atomic connectivity and chemical environment of the molecule. The data presented below was recorded in deuterated methanol (CD₃OD).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |

| 1 | 72.2 | 4.09 (d, 7.1) |

| 3 | 150.3 | - |

| 4 | 32.7 | 3.10 (dd, 14.5, 7.1) |

| 5 | 114.7 | 6.50 (s) |

| 6 | 134.4 | - |

| 7 | 119.5 | 7.55 (s) |

| 8 | 153.6 | - |

| 9 | 114.2 | - |

| 10 | 92.4 | - |

| 11 | 37.9 | 3.56 (t, 6.9) |

| 12 | 28.8 | 2.10 (m) |

| 13 | 40.1 | 3.10 (t, 7.1) |

| 14 | 113.7 | 6.70 (s) |

| 15 | 132.1 | - |

| 16 | 155.3 | - |

| OMe | 60.3 | 3.73 (s) |

Experimental Protocols

The following sections detail the methodologies employed for the isolation of this compound and the acquisition of the spectroscopic data.

Isolation and Purification

-

Extraction: Specimens of the marine sponge Aplysina aerophoba are collected and immediately frozen. The chopped sponge material is extracted exhaustively with an organic solvent such as acetone or methanol at room temperature, often aided by ultrasonication. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a multi-step chromatographic purification process.

-

Size-Exclusion Chromatography: The extract is first fractionated on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their size.

-

Silica Gel Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) and ¹H NMR analysis, are further purified on silica gel columns or by preparative TLC, typically using a chloroform/methanol solvent system.

-

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed to determine the exact mass and elemental composition of the isolated compound.

-

Instrumentation: A Q-Exactive hybrid quadrupole-orbitrap mass spectrometer (Thermo Scientific) or a similar high-resolution instrument is used.

-

Ionization: Electrospray ionization (ESI) is employed in positive ion mode.

-

Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data Acquisition: The instrument is calibrated using a standard mixture (e.g., PEG) to ensure high mass accuracy (< 5 ppm). Data is acquired over a specified mass range, and the characteristic isotopic pattern for a dibrominated compound is observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD instrument, operating at a proton frequency of 400 MHz or higher, often equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly methanol-d₄ (CD₃OD).

-

Data Acquisition:

-

¹H NMR: Standard parameters are used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting different structural fragments.

-

-

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CD₃OD: δн 3.31, δc 49.0).

Visualized Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound from its natural source.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Aerophobin-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aerophobin-2, a marine-derived bromotyrosine alkaloid with potential therapeutic applications. This document details its chemical properties, biological activity, and the experimental methodologies used for its characterization, with a focus on its role as an inhibitor of α-synuclein aggregation.

Core Compound Data

Aerophobin-2 is a natural product isolated from marine sponges of the genus Aplysina. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 87075-23-8 | [1][2] |

| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | [1][2] |

| Molecular Weight | 505.16 g/mol | [1] |

Biological Activity: Inhibition of α-Synuclein Aggregation

Aerophobin-2 has been identified as an inhibitor of α-synuclein (α-syn) aggregation. The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. Aerophobin-2 has been shown to bind to α-synuclein and interfere with its aggregation process.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies used to characterize the activity of Aerophobin-2.

Isolation and Purification of Aerophobin-2 from Aplysina aerophoba

The isolation of Aerophobin-2 from its natural source involves a multi-step chromatographic process. While specific protocols may vary, a general workflow is described below.

Workflow for Aerophobin-2 Isolation

Caption: General workflow for the isolation and purification of Aerophobin-2.

Methodology:

-

Extraction: The marine sponge Aplysina aerophoba is collected and extracted with a suitable organic solvent such as acetone or ethanol to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation, often using liquid-liquid partitioning or column chromatography on silica gel.

-

Purification: Fractions containing Aerophobin-2 are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated Aerophobin-2 is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

General Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.2 µm syringe filter. Prepare this solution fresh.

-

Prepare solutions of α-synuclein monomer and Aerophobin-2 at the desired concentrations in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Assay Setup:

-

In a 96-well microplate, combine the α-synuclein solution with different concentrations of Aerophobin-2. Include control wells with α-synuclein alone and buffer alone.

-

Add ThT to each well to a final concentration of approximately 25 µM.

-

-

Incubation and Measurement:

-

Seal the plate and incubate it at 37°C with continuous shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of Aerophobin-2 is determined by the reduction in the fluorescence signal compared to the control.

-

Mass Spectrometry (MS) Affinity Assay

MS-based affinity assays can be used to confirm the direct binding of a small molecule to its protein target. In the context of Aerophobin-2, this assay would confirm its interaction with α-synuclein.

Caption: Hypothesized role of Aerophobin-2 in preventing α-synuclein-mediated neurotoxicity.

The inhibition of α-synuclein aggregation by compounds like Aerophobin-2 may indirectly modulate several signaling pathways that are disrupted by α-synuclein aggregates, including those involved in:

-

Mitochondrial function: α-synuclein aggregates are known to impair mitochondrial respiration and increase oxidative stress.

-

Protein clearance systems: The ubiquitin-proteasome system and autophagy-lysosomal pathway, which are responsible for degrading misfolded proteins, can be overwhelmed by α-synuclein aggregates.

-

Neuroinflammation: Aggregated α-synuclein can activate microglia and astrocytes, leading to a chronic inflammatory state in the brain.

By preventing the formation of toxic α-synuclein species, Aerophobin-2 may help maintain cellular homeostasis and prevent the activation of these detrimental pathways, ultimately contributing to neuronal survival. Further research is required to elucidate the specific signaling nodes directly or indirectly affected by Aerophobin-2.

References

Aerophobin-2: A Comprehensive Technical Review for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerophobin-2 is a brominated tyrosine-derived alkaloid first isolated from the marine sponge Verongia aerophoba. As a member of the bromotyrosine family of natural products, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on Aerophobin-2, with a focus on its chemical properties, biological effects, and the experimental methodologies used to elucidate these activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in preclinical drug discovery and development.

Chemical and Physical Properties

Aerophobin-2 is characterized by its unique spiroisoxazoline core structure, a hallmark of many bioactive compounds isolated from Verongid sponges.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | --INVALID-LINK-- |

| Molecular Weight | 505.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-6,8-diene-3-carboxamide | --INVALID-LINK-- |

| CAS Number | 87075-23-8 | --INVALID-LINK-- |

Biological Activities and Quantitative Data

Aerophobin-2 has demonstrated a range of biological activities, with the most prominent being its neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects.

Neuroprotective Activity: Inhibition of α-Synuclein Aggregation

A key area of investigation for Aerophobin-2 is its potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease. This is primarily due to its ability to inhibit the aggregation of α-synuclein, a protein centrally implicated in the pathophysiology of the disease.

| Assay | Organism/Cell Line | Concentration | Effect | Reference |

| α-Synuclein Aggregation Inhibition | In vitro | 10 µM | Weakly inhibits phosphorylated α-synuclein (pSyn) aggregation in primary dopaminergic neurons. | [Prebble et al., 2022] |

Anticancer Activity

Emerging evidence suggests that Aerophobin-2 and its derivatives possess cytotoxic activity against various cancer cell lines.

| Assay | Cell Line | IC₅₀ | Reference |

| Cytotoxicity | HeLa (human cervix uteri tumor) | Not explicitly stated for Aerophobin-2, but its degradation products, aeroplysinin-1 and dienone, show IC₅₀ values of 3.0 µM and 3.2 µM, respectively. | [Thoms et al., 2004] |

Antimicrobial Activity

Aerophobin-2 is part of the chemical defense system of its source organism, the marine sponge Verongia aerophoba, and as such, exhibits antimicrobial properties.

| Assay | Organism | MIC | Reference |

| Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Not explicitly stated for Aerophobin-2, but its degradation products, aeroplysinin-1 and dienone, show MICs of 12.5-25 µg/ml. | [Thoms et al., 2004] |

Developmental Toxicity

Toxicity studies are crucial for the development of any therapeutic agent. The developmental toxicity of Aerophobin-2 has been assessed using the zebrafish model.

| Assay | Organism | Concentration | Effect | Reference |

| Developmental Toxicity | Zebrafish (Danio rerio) embryos | > 1 µM | No significant larval mortality observed below this concentration. | [Carnovali et al., 2022] |

Experimental Protocols

α-Synuclein Aggregation Inhibition Assay

Objective: To determine the inhibitory effect of Aerophobin-2 on the aggregation of α-synuclein.

General Methodology:

-

Protein Preparation: Recombinant human α-synuclein is purified and prepared in a monomeric state.

-

Aggregation Induction: Monomeric α-synuclein is induced to aggregate by incubation at 37°C with continuous agitation in a suitable buffer (e.g., phosphate-buffered saline).

-

Compound Treatment: Aerophobin-2, dissolved in a suitable solvent (e.g., DMSO), is added to the α-synuclein solution at various concentrations. A vehicle control (solvent only) is run in parallel.

-

Monitoring Aggregation: The extent of α-synuclein aggregation is monitored over time using the fluorescent dye Thioflavin T (ThT). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. Fluorescence intensity is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: The lag time and the final fluorescence intensity of the ThT signal are analyzed to determine the extent of inhibition by Aerophobin-2 compared to the control.

Zebrafish Developmental Toxicity Assay

Objective: To assess the potential toxic effects of Aerophobin-2 on embryonic development.

General Methodology:

-

Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged under a microscope. Healthy, normally developing embryos are selected for the assay.

-

Compound Exposure: Embryos are placed in multi-well plates containing embryo medium. Aerophobin-2, dissolved in a suitable solvent, is added to the medium at a range of concentrations. A control group with the solvent alone is included.

-

Incubation: The plates are incubated at a constant temperature (typically 28.5°C) for a defined period, often up to 5 days post-fertilization (dpf).

-

Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), various developmental endpoints are observed and scored under a microscope. These endpoints may include:

-

Mortality rate

-

Hatching rate

-

Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature)

-

Heart rate

-

Behavioral responses (e.g., touch response)

-

-

Data Analysis: The concentration of Aerophobin-2 that causes mortality in 50% of the embryos (LC₅₀) and the concentration that causes developmental abnormalities in 50% of the embryos (EC₅₀) are calculated.

Signaling Pathways and Experimental Workflows

While the precise molecular targets and signaling pathways directly modulated by Aerophobin-2 are not yet fully elucidated, its known biological activities suggest potential interactions with pathways involved in protein aggregation, cell cycle regulation, and microbial viability.

Caption: Overview of the primary biological activities of Aerophobin-2.

Caption: Experimental workflow for the α-synuclein aggregation assay.

Conclusion and Future Directions

Aerophobin-2 is a promising marine natural product with a diverse pharmacological profile. Its ability to inhibit α-synuclein aggregation warrants further investigation for its potential in treating neurodegenerative diseases. Additionally, its anticancer and antimicrobial activities suggest broader therapeutic applications.

Future research should focus on:

-

Total Synthesis: The development of a robust and scalable total synthesis of Aerophobin-2 would be invaluable for further preclinical and clinical studies, as isolation from its natural source is often a limiting factor.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which Aerophobin-2 exerts its biological effects is crucial for understanding its therapeutic potential and potential side effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of Aerophobin-2 will help to identify the key structural features responsible for its bioactivities and could lead to the development of more potent and selective compounds.

-

In Vivo Efficacy: While initial in vitro and in vivo toxicity data are available, further studies in relevant animal models of disease are necessary to establish the in vivo efficacy and safety profile of Aerophobin-2.

This technical guide provides a snapshot of the current knowledge on Aerophobin-2. As research in this area continues to evolve, a deeper understanding of this fascinating molecule and its therapeutic potential will undoubtedly emerge.

Potential Therapeutic Targets of Aerophobin-2: A Technical Guide for Drug Discovery Professionals

Abstract

Aerophobin-2, a brominated tyrosine-derived metabolite isolated from marine sponges of the order Verongida, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Aerophobin-2, focusing on its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel marine-derived compounds for therapeutic applications. We will delve into its known molecular interactions, cytotoxic effects, and potential mechanisms of action, highlighting key areas for future research and development.

Introduction

Marine invertebrates have long been a source of unique and biologically active secondary metabolites. Aerophobin-2, derived from sponges such as Aplysina aerophoba, is one such compound that has garnered scientific interest due to its demonstrated bioactivities. Structurally, it belongs to the family of bromotyrosine alkaloids, which are known for their diverse pharmacological properties. This guide will synthesize the available data on Aerophobin-2, presenting its potential as a lead compound for the development of novel therapeutics in oncology and neurodegenerative diseases.

Known Molecular Interactions and Therapeutic Hypotheses

Current research points to several potential therapeutic applications for Aerophobin-2, primarily centered around its anti-cancer and neuroprotective properties.

Inhibition of α-Synuclein Aggregation: A Potential Neuroprotective Strategy

One of the most significant findings related to Aerophobin-2 is its ability to interact with and inhibit the aggregation of α-synuclein, a protein centrally implicated in the pathophysiology of Parkinson's disease and other synucleinopathies.

-

Mechanism of Action: Studies have shown that Aerophobin-2 binds to α-synuclein, as detected by affinity mass spectrometry.[1][2] This binding interferes with the protein's aggregation cascade, a process that is considered a key neurotoxic event in Parkinson's disease.[1][2] The inhibition of α-synuclein aggregation by Aerophobin-2 has been demonstrated in vitro using the Thioflavin T (ThT) fluorescence assay.[1] Furthermore, at a concentration of 10 µM, Aerophobin-2 has been shown to weakly inhibit the aggregation of phosphorylated α-synuclein in primary dopaminergic neurons without exhibiting toxicity.

-

Therapeutic Implication: By preventing the formation of toxic α-synuclein oligomers and fibrils, Aerophobin-2 presents a potential therapeutic strategy for slowing the progression of Parkinson's disease and related neurodegenerative disorders.

Cytotoxic Activity Against Cancer Cell Lines

Aerophobin-2 has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.

-

Observed Effects: Studies have reported the cytotoxic properties of Aerophobin-2 against T24 bladder and AGS stomach cancer cells. The IC50 values, representing the concentration at which 50% of cell viability is inhibited, have been determined for these cell lines.

-

Potential Mechanisms: The precise molecular mechanisms underlying the cytotoxicity of Aerophobin-2 are not yet fully elucidated. However, based on the activities of similar compounds, potential mechanisms could involve the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation, or disruption of signaling pathways critical for cancer cell survival. The induction of apoptosis is a common mechanism for many anticancer drugs and could involve the activation of caspases, a family of proteases that execute the apoptotic process.

References

Methodological & Application

Total Synthesis of Aerophobin-2: A Detailed Protocol for Researchers

Abstract

Aerophobin-2, a brominated tyrosine-derived metabolite isolated from marine sponges of the order Verongida, has garnered significant interest within the scientific community due to its diverse biological activities, including antibiotic, cytotoxic, and neuroprotective properties. Notably, it has been identified as an inhibitor of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease. This application note provides a comprehensive, step-by-step protocol for the total synthesis of Aerophobin-2. The proposed synthetic route is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a plausible pathway to access this complex natural product for further investigation. The protocol includes detailed experimental procedures, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological pathway.

Introduction

Marine sponges are a prolific source of unique and biologically active secondary metabolites. Among these, bromotyrosine alkaloids, predominantly found in sponges of the Verongida order, represent a class of natural products with significant therapeutic potential. Aerophobin-2 is a dimeric bromotyrosine derivative characterized by a central spermidine linker connecting two identical brominated tyrosine units via amide bonds. Each tyrosine unit is further elaborated with an oxime ether functionality. The intriguing molecular architecture and promising bioactivities of Aerophobin-2 make its chemical synthesis a valuable endeavor for enabling detailed structure-activity relationship (SAR) studies and providing a scalable source of the compound for preclinical evaluation. This document outlines a proposed total synthesis of Aerophobin-2, based on established synthetic methodologies for related bromotyrosine derivatives.

Retrosynthetic Analysis